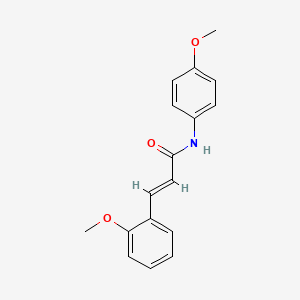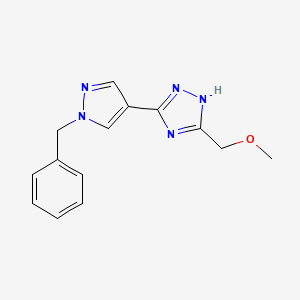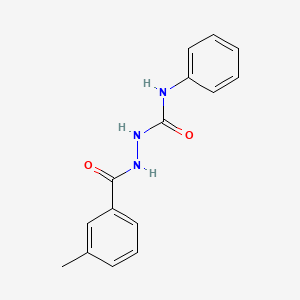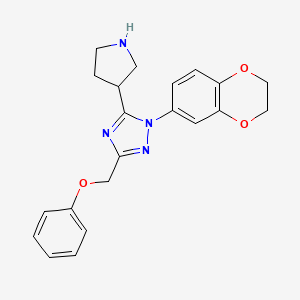
3-(2-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide, also known as MPTAA, is a synthetic compound that has gained significant attention in scientific research due to its potential application in various fields. This compound belongs to the class of acrylamides, which are widely used in the synthesis of polymers, as well as in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 3-(2-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide is not fully understood. However, studies have suggested that 3-(2-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide may exert its antitumor and anti-inflammatory activities by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs).
Biochemical and Physiological Effects:
3-(2-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3-(2-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide can inhibit the proliferation of cancer cells and reduce the production of inflammatory cytokines. In vivo studies have shown that 3-(2-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide can inhibit tumor growth and reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide has several advantages for lab experiments, including its high yield synthesis method, its unique properties as a probe for protein-protein interactions, and its potential application in medicinal chemistry and materials science. However, 3-(2-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions related to 3-(2-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide, including the synthesis of 3-(2-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide derivatives with improved properties, the investigation of 3-(2-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide as a potential therapeutic agent for various diseases, and the development of 3-(2-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide-based materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of 3-(2-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide and its potential toxicity.
Métodos De Síntesis
3-(2-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide can be synthesized using various methods, including the Knoevenagel condensation reaction and the Suzuki-Miyaura cross-coupling reaction. The Knoevenagel condensation reaction involves the reaction of 2-methoxybenzaldehyde and 4-methoxybenzaldehyde with acryloyl chloride in the presence of a base such as triethylamine. The reaction yields 3-(2-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide with a high yield of up to 90%. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 2-methoxyphenylboronic acid and 4-methoxyphenylboronic acid with acryloyl chloride in the presence of a palladium catalyst. This method yields 3-(2-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide with a high yield of up to 85%.
Aplicaciones Científicas De Investigación
3-(2-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide has been extensively studied for its potential application in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, 3-(2-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide has been shown to exhibit antitumor and anti-inflammatory activities. In materials science, 3-(2-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide has been used in the synthesis of polymers with unique properties, such as optical properties and thermal stability. In biochemistry, 3-(2-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide has been used as a probe to study protein-protein interactions.
Propiedades
IUPAC Name |
(E)-3-(2-methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-20-15-10-8-14(9-11-15)18-17(19)12-7-13-5-3-4-6-16(13)21-2/h3-12H,1-2H3,(H,18,19)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHOYKANJLABKG-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{5-[(4-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}-1-piperidinyl)carbonyl]-2-thienyl}ethanone](/img/structure/B5685764.png)
![N-(4-ethoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5685770.png)

![N,1,3-trimethyl-N-[(5-methyl-2-furyl)methyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5685782.png)
![methyl 3-(3-methylbutyl)-1-[(2-methyl-1,3-oxazol-4-yl)methyl]-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B5685786.png)

![1-[2-(1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone](/img/structure/B5685796.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5685798.png)
![[(3R*,5R*)-1-[(5-methyl-4-isoxazolyl)sulfonyl]-5-(1-pyrrolidinylmethyl)-3-piperidinyl]methanol](/img/structure/B5685799.png)


![3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5685822.png)
![(3S*,4S*)-1-[5-fluoro-4-(4-morpholinyl)-2-pyrimidinyl]-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5685825.png)